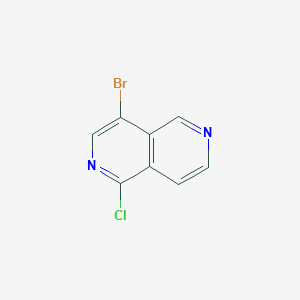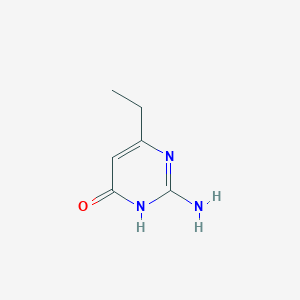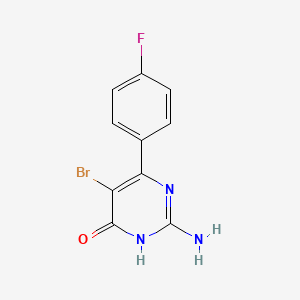![molecular formula C19H11F6NO2 B1384208 2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione CAS No. 1024222-54-5](/img/structure/B1384208.png)
2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione, commonly known as 3,5-bis(trifluoromethyl)anilino)ethylidene-indene-1,3(2H)-dione (3,5-BTFMAD), is a heterocyclic compound that has been extensively studied in the field of synthetic organic chemistry due to its unique structure and reactivity. 3,5-BTFMAD is a versatile and valuable building block in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
Synthesis Techniques and Derivative Formation :
- Ultrasound-assisted synthesis techniques have been employed to create derivatives of 1H-indene-1,3(2H)-dione, demonstrating efficient procedures and good yields (Ghahremanzadeh et al., 2011).
- Novel synthesis methods involving green strategies have been developed for creating specific derivatives of 1H-indene-1,3(2H)-dione, highlighting the importance of eco-friendly approaches in chemical synthesis (Ghalib et al., 2019).
Molecular Docking and Electronic Properties :
- Studies have investigated the molecular structure, electronic properties, and molecular docking to better understand the chemical behavior and potential applications of 1H-indene-1,3(2H)-dione derivatives (Ghalib et al., 2019).
Applications in Organic Electronics and Photovoltaics :
- Research has been conducted on using 1H-indene-1,3(2H)-dione derivatives in the development of organic electronics and photovoltaic cells, demonstrating their potential as non-fullerene electron acceptors in solar cells (Patil et al., 2015).
Photochromic and Photomagnetic Properties :
- The photochromic and photomagnetic properties of certain 1H-indene-1,3(2H)-dione derivatives have been explored, indicating their potential in materials science applications (Chen et al., 2010).
Medicinal Chemistry and Drug Design :
- Derivatives of 1H-indene-1,3(2H)-dione have been investigated for their potential inhibitory activity against specific viral enzymes, highlighting their relevance in medicinal chemistry and drug design (Oliveira et al., 2018).
Crystallography and Supramolecular Chemistry :
- Crystallographic studies of 1H-indene-1,3(2H)-dione derivatives have provided insights into their supramolecular networks, which is significant for understanding their structural properties and applications in crystal engineering (Kasugai et al., 2011).
Propriétés
IUPAC Name |
2-[N-[3,5-bis(trifluoromethyl)phenyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6NO2/c1-9(15-16(27)13-4-2-3-5-14(13)17(15)28)26-12-7-10(18(20,21)22)6-11(8-12)19(23,24)25/h2-8,27H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNINVPMUWKLGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=C(C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)
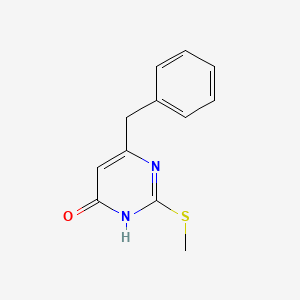
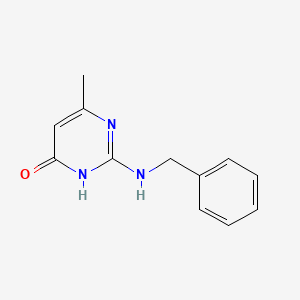
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)
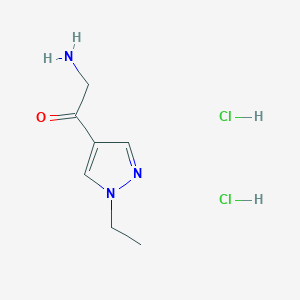
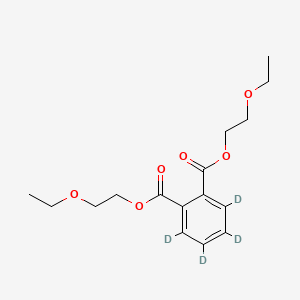
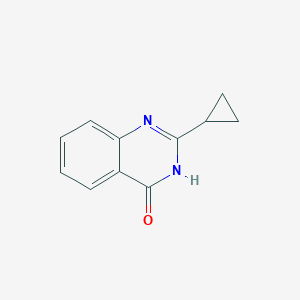
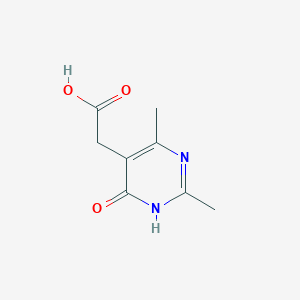
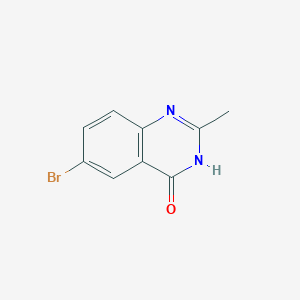
![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)
